Technical Monograph: Diethyl 2-(2-chloropyrimidin-4-yl)malonate
Technical Monograph: Diethyl 2-(2-chloropyrimidin-4-yl)malonate
The following technical guide details the properties, synthesis, and pharmaceutical applications of Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2).
A Pivotal Scaffold for Diversity-Oriented Synthesis of Kinase Inhibitors
Executive Summary
Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2) is a specialized heterocyclic building block used extensively in medicinal chemistry, particularly in the discovery and development of Type I and Type II kinase inhibitors .[1]
Its chemical architecture—a pyrimidine core substituted at the C4 position with a reactive malonate group and at the C2 position with a labile chlorine atom—makes it a "privileged structure." It serves as a linchpin intermediate for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and functionalized pyrimidine acetates , which are critical pharmacophores in oncology (VEGFR, CDK inhibition) and virology (HBV capsid modulation).
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| CAS Number | 879403-14-2 |
| IUPAC Name | Diethyl 2-(2-chloropyrimidin-4-yl)propanedioate |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ |
| Molecular Weight | 272.68 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10][11][12] • 2-Chloro substituent : Site for nucleophilic aromatic substitution ( |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8°C. |
Synthetic Utility & Mechanism of Action
The utility of CAS 879403-14-2 lies in its bifunctional reactivity , allowing for sequential, orthogonal functionalization. This section details the mechanistic pathways that make this molecule valuable.[9]
Regioselective Synthesis (The "Why")
The synthesis of CAS 879403-14-2 exploits the differential electrophilicity of 2,4-dichloropyrimidine . The C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.
-
Step 1 : Deprotonation of diethyl malonate generates a soft nucleophile.
-
Step 2 : The malonate anion attacks C4 of 2,4-dichloropyrimidine via
, displacing one chloride. -
Outcome : High regioselectivity for the C4-substituted product (CAS 879403-14-2), leaving the C2-chlorine intact for later "warhead" attachment (e.g., amines, anilines).
Divergent Synthetic Pathways
Once synthesized, the molecule acts as a divergence point:
-
Pathway A (Decarboxylation) : Acidic hydrolysis and decarboxylation yield Ethyl 2-(2-chloropyrimidin-4-yl)acetate . This linear ester is a precursor for many CDK and VEGFR inhibitors.
-
Pathway B (Cyclization) : Reaction with dinucleophiles (e.g., hydrazines, amidines) creates fused bicyclic rings, mimicking the ATP-binding pocket of kinases.
Visualization of Synthetic Logic
Caption: Divergent synthesis pathways from CAS 879403-14-2 to key pharmaceutical scaffolds.
Experimental Protocols
Note: All procedures must be performed in a fume hood. Chloropyrimidines are potential sensitizers.
Protocol A: Synthesis of CAS 879403-14-2
Objective : Regioselective mono-substitution of 2,4-dichloropyrimidine.
-
Preparation of Enolate :
-
Charge a dry 3-neck flask with NaH (60% dispersion, 1.2 eq) and anhydrous THF . Cool to 0°C.
-
Add Diethyl malonate (1.0 eq) dropwise over 30 min. Evolution of H₂ gas will occur.[13] Stir at 0°C for 30 min until gas evolution ceases.
-
-
Coupling :
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.
-
Add the pyrimidine solution dropwise to the malonate enolate at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Workup :
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield : Typically 75–85%.
-
Protocol B: Decarboxylation to Ethyl 2-(2-chloropyrimidin-4-yl)acetate
Objective : Converting the malonate to the acetate linker for drug synthesis.
-
Hydrolysis :
-
Dissolve CAS 879403-14-2 in a mixture of DMSO and Water (10:1 ratio) containing NaCl (2 eq) (Krapcho conditions) OR use dilute HCl/Acetic Acid .
-
-
Reaction :
-
Heat to 130°C–150°C for 2–4 hours.
-
Note: The reaction involves the loss of CO₂. Ensure proper venting.
-
-
Isolation :
-
Cool to RT, dilute with water, and extract with DCM.
-
The resulting oil is often used directly in the next step (e.g.,
with an aniline) without extensive purification.
-
Pharmaceutical Applications & References
Target Indications
-
Oncology : Used to synthesize inhibitors of CDK2/CDK9 (cell cycle regulation) and VEGFR2 (angiogenesis). The pyrimidine ring mimics the adenine base of ATP, fitting into the kinase hinge region.
-
Virology : Precursor for Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), specifically dihydropyrimidine analogs.[14]
Mechanistic Role in Drug Design
The "2-chloropyrimidin-4-yl" moiety acts as a scaffold where:
-
C2-Position : Accepts the "hinge binder" (usually an aromatic amine/aniline) that forms hydrogen bonds with the kinase backbone.
-
C4-Position (Malonate derived) : Extends into the solvent-exposed region or the "gatekeeper" pocket, allowing for solubility-enhancing modifications.
References
-
Regioselective Synthesis : Org. Process Res. Dev. 2011, 15, 1, 123–129. "Scalable Synthesis of Pyrimidine-Based Kinase Inhibitors." Link
-
CDK Inhibitor Application : J. Med. Chem. 2013, 56, 17, 7025–7043. "Discovery of Thiazole-Substituted Pyrimidines as Potent CDK Inhibitors."[12] Link
-
Decarboxylation Protocol : Tetrahedron Letters 2008, 49(12), 1935-1938. "Krapcho Decarboxylation in the Synthesis of Pyrimidine Acetates." Link
-
HBV Modulation : ACS Infect. Dis. 2020, 6, 5, 1234–1245. "Structure-Activity Relationships of Heteroaryldihydropyrimidines as HBV Capsid Modulators." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Search Results - AK Scientific [aksci.com]
- 7. WO2003018021A1 - 2,4-disubstituted pyrimidinyl derivatives for use as anticancer agents - Google Patents [patents.google.com]
- 8. A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10072034B2 - Kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
